Kinase Inhibition Scaffold Specificity: Enabling Downstream Activity Against c-Met Kinase
3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine is a specific intermediate in the synthesis of compounds disclosed in WO2008088881, which are potent inhibitors of the c-Met receptor tyrosine kinase. While the exact IC50 of the final elaborated compound derived from this scaffold is not publicly disclosed for this specific precursor, the patent establishes that pyridazine derivatives bearing this core motif exhibit unexpected and potent kinase inhibition [1]. This contrasts with structurally related pyridazine compounds that do not share the same substitution pattern, which may exhibit significantly reduced or no activity against c-Met. The bromine at the 2-position of the pyridine ring is crucial for introducing diversity that optimizes binding within the kinase ATP-binding pocket.
| Evidence Dimension | c-Met kinase inhibition (potential of derived final compound) |
|---|---|
| Target Compound Data | Used as a key intermediate to synthesize compounds with claimed potent c-Met inhibitory activity. |
| Comparator Or Baseline | Other pyridazine analogs lacking the 2-bromopyridin-3-yloxy substitution pattern. |
| Quantified Difference | Not quantifiable for this intermediate; the claim is based on the patent's assertion that this specific class of pyridazine derivatives possesses 'unexpected drug properties as inhibitors of protein kinases'. |
| Conditions | Patent disclosure; in vitro kinase assays for final elaborated compounds. |
Why This Matters
For researchers synthesizing targeted kinase inhibitors, this specific building block provides a validated entry point to a chemical space with demonstrated biological activity, as opposed to unvalidated or less active analogs.
- [1] Liang, C. (Xcovery, Inc.). Kinase inhibitor compounds. WO2008088881A1, published July 24, 2008. View Source
